

tacrolimus food interactions administration timing

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tacrolimus

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Quantitative Data on Food & Administration Timing

The following table consolidates key findings on how food intake affects the bioavailability of orally administered **tacrolimus**.

Factor	Effect on Tacrolimus Pharmacokinetics	Clinical Significance & Recommendations
Fasting vs. Fed State	C_{max} : ~77% lower after high-fat meal; ~65% lower after low-fat meal vs. fasting. [1] AUC : ~33% lower after high-fat meal; ~26% lower after low-fat meal vs. fasting. [1] T_{max} : Significantly delayed with food (from 1.37h to 3.20h-6.47h). [1] [2]	Food reduces bioavailability and rate of absorption. For consistent exposure, administer immediate-release (IR) formulations consistently with respect to food (either always with or always without). [3] [4] [5]
Meal Fat Content	A high-fat meal delays T_{max} more significantly than a low-fat meal (6.47h vs. 3.20h). [1] [2] No significant difference in C_{max} or AUC between low- and high-fat meals. [2]	The composition of food affects the rate but not the overall extent of absorption once the fasting state is altered.
Formulation Differences	Extended-Release (ER) : Must be taken on an empty stomach, at least 1 hour before or 2 hours after a meal, to ensure proper release profile. [3] Immediate-Release (IR) : Can be taken with or without food, but must be consistent. [4]	Different formulations have distinct administration requirements. They are not interchangeable . [4]

Experimental Protocol: Assessing Food Effects

To systematically evaluate the effect of food on **tacrolimus** bioavailability, you can adapt the following clinical study design.

1. Experimental Design & Dosing

- **Design:** A single-dose, randomized, three-period, crossover study. [1]
- **Subjects:** Healthy volunteers or stable transplant patients.
- **Interventions:** Administer a single oral dose of **tacrolimus** (e.g., 5 mg) under three conditions:
 - After an overnight fast (at least 10 hours).
 - Immediately after a standardized high-fat meal.
 - Immediately after a standardized low-fat meal.
- **Washout Period:** A sufficient washout period (e.g., 1-2 weeks) must separate each treatment period to avoid carryover effects.

2. Blood Sampling & Bioanalysis

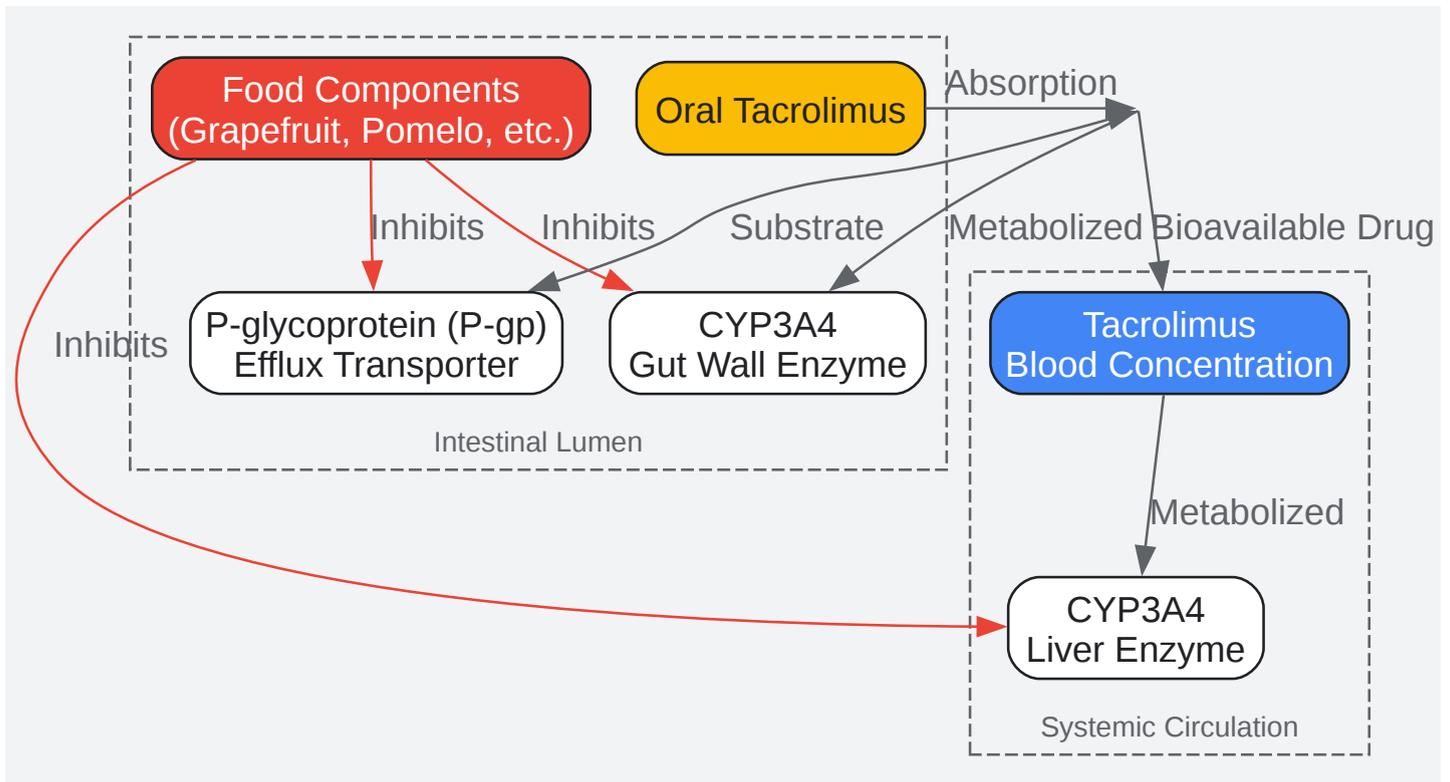
- **PK Sampling:** Collect serial blood samples over at least 96-120 hours post-dose. A typical schedule includes pre-dose (0h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours. [1] [6]
- **Bioanalysis:** Use a validated method (e.g., LC-MS/MS or a chemiluminescent microparticle immunoassay) to measure whole-blood **tacrolimus** concentrations. [7] [6]

3. Data & Statistical Analysis

- **PK Parameters:** Calculate primary parameters for each subject and condition:
 - C_{max} : Maximum observed concentration.
 - T_{max} : Time to reach C_{max} .
 - AUC_{0-inf} : Area under the concentration-time curve from zero to infinity.
 - **Half-life ($t_{1/2}$):** Terminal elimination half-life. [1]
- **Statistical Comparison:** Use analysis of variance (ANOVA) to test for statistically significant differences ($p < 0.05$) in C_{max} and AUC between the fasting and fed treatments. [1]

Mechanistic Pathways of Food-Drug Interactions

The primary mechanism behind **tacrolimus**'s food interactions involves pre-systemic metabolism and transport. The diagram below illustrates this pathway and how common foods interfere.



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Diagram: Mechanism of Food-Tacrolimus Interactions. Food components like those in grapefruit inhibit CYP3A4 and P-glycoprotein in the intestine and liver, reducing pre-systemic metabolism and increasing drug bioavailability. [2]

Key Food & Herb Interactions to Consider in Study Design

Beyond meal timing, specific foods and herbs can significantly alter **tacrolimus** levels via CYP3A4/P-gp inhibition or induction.

- **Grapefruit & Similar Citrus: Avoid completely.** Grapefruit, pomelo, and seville oranges contain furanocoumarins that potently inhibit intestinal CYP3A4, leading to a marked increase in **tacrolimus** bioavailability and risk of toxicity. [3] [2] [8]
- **Herbal Supplements: Use with extreme caution and monitor levels.**
 - **Strong Inducer: St. John's Wort** induces CYP3A4, significantly reducing **tacrolimus** levels and increasing rejection risk. [2]

- **Potential Inhibitors: Ginger, Turmeric, and Schisandra sphenanthera** extract have shown in studies to increase **tacrolimus** concentrations, though human data is sometimes conflicting. [2] [9] Doses used in testing are often high.
- **Alcohol:** Concomitant use with alcohol is not recommended, as it may increase the risk of dangerous side effects. [3] [8]

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